molecular formula C6H8N2O3 B2624451 (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid CAS No. 915919-78-7

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

Cat. No. B2624451
M. Wt: 156.141
InChI Key: PHEYRMKCBVDPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring that contains two nitrogen atoms and three carbon atoms . They have been reported to possess many biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” was confirmed by means of elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions to form different compounds. For example, they can react with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .

Future Directions

The future directions for research on “(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly as anticancer agents . Additionally, more studies could be conducted to fully understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYRMKCBVDPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.